N-(6-methyl-4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)-3-(p-tolylthio)propanamide
Description
N-(6-methyl-4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)-3-(p-tolylthio)propanamide is a sulfur-containing heterocyclic compound featuring a tetrahydrobenzo[d]thiazole core substituted at the 6-position with a methyl group and at the 2-position with a propanamide side chain bearing a p-tolylthio moiety.
Properties
IUPAC Name |
3-(4-methylphenyl)sulfanyl-N-(6-methyl-4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)propanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22N2OS2/c1-12-3-6-14(7-4-12)22-10-9-17(21)20-18-19-15-8-5-13(2)11-16(15)23-18/h3-4,6-7,13H,5,8-11H2,1-2H3,(H,19,20,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AUUYNRQEPLFOAP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCC2=C(C1)SC(=N2)NC(=O)CCSC3=CC=C(C=C3)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22N2OS2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(6-methyl-4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)-3-(p-tolylthio)propanamide typically involves multiple steps, starting with the preparation of the benzo[d]thiazole core This can be achieved through the cyclization of appropriate precursors under acidic or basic conditionsCommon reagents used in these reactions include thionyl chloride, p-toluenesulfonyl chloride, and various amines .
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
N-(6-methyl-4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)-3-(p-tolylthio)propanamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzo[d]thiazole core.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.
Substitution: Various nucleophiles, including amines, thiols, and halides.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols.
Scientific Research Applications
Scientific Research Applications
The compound has several notable applications across different scientific disciplines:
Chemistry
- Building Block for Synthesis : It serves as a precursor for synthesizing more complex molecules. The unique thiazole ring allows for various chemical modifications that can yield new compounds with potential applications in pharmaceuticals and materials science.
Biology
- Kinase Inhibition : Research indicates that this compound may act as an inhibitor of key kinases such as casein kinase 2 (CK2) and glycogen synthase kinase-3beta (GSK3β). These kinases are involved in numerous cellular processes, including cell growth and apoptosis, making them important targets for cancer therapy.
- Anti-inflammatory Activity : In vitro studies have demonstrated that the compound exhibits anti-inflammatory effects in models using Escherichia coli lipopolysaccharide-stimulated RAW 264.7 cells. This suggests potential applications in treating inflammatory diseases.
Medicine
- Therapeutic Potential : There is ongoing research into the compound's efficacy in treating various diseases, including cancer and neurodegenerative disorders. Its ability to modulate NRF2 activity positions it as a candidate for developing novel therapies aimed at enhancing cellular resilience against oxidative damage .
Case Study 1: Cancer Treatment
In a study investigating the effects of N-(6-methyl-4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)-3-(p-tolylthio)propanamide on cancer cell lines, researchers found that the compound significantly inhibited cell proliferation by inducing apoptosis through the modulation of signaling pathways associated with CK2 and GSK3β. The results indicated a promising avenue for further exploration in cancer therapeutics .
Case Study 2: Neuroprotection
Another study focused on the neuroprotective effects of this compound against oxidative stress-induced neuronal damage. The activation of NRF2 was linked to increased expression of antioxidant genes, suggesting that this compound could be beneficial in developing treatments for neurodegenerative conditions such as Alzheimer's disease .
Mechanism of Action
The mechanism of action of N-(6-methyl-4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)-3-(p-tolylthio)propanamide involves the inhibition of specific kinases, such as CK2 and GSK3β. These kinases are responsible for the phosphorylation of various proteins, including tumor suppressor proteins like PTEN. By inhibiting these kinases, the compound can prevent the deactivation of PTEN, thereby exerting its therapeutic effects .
Comparison with Similar Compounds
Key Observations :
- The target compound’s p-tolylthio group distinguishes it from urea-linked kinase inhibitors (e.g., 4i) and thiophene-containing antitumor analogs (e.g., 26c). This group may enhance lipophilicity and membrane permeability compared to polar carboxylic acid substituents in 4i–4k .
- Synthesis methods vary: Urea-linked derivatives (4i–4l) use a general coupling procedure (D2), while propanamide-linked analogs (e.g., 26c, Compound 8) employ amide bond formation strategies .
Key Observations :
Physicochemical and Pharmacokinetic Considerations
Biological Activity
N-(6-methyl-4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)-3-(p-tolylthio)propanamide is a compound that has garnered attention due to its potential biological activities, particularly in the context of cancer treatment. This article delves into its biological activity, mechanism of action, pharmacokinetics, and relevant research findings.
Chemical Structure and Properties
The compound has the following chemical formula:
- Molecular Formula : C19H24N2O3S
- Molecular Weight : 392.5 g/mol
Its structure features a thiazole ring, which is known for its diverse biological activities and versatility in chemical reactions .
Target and Mode of Action
The primary target for this compound is the c-Met receptor tyrosine kinase . The compound inhibits the tyrosine kinase activity of this receptor, which plays a crucial role in various cellular processes including growth, survival, and migration. This inhibition leads to significant effects on cellular signaling pathways associated with cancer progression .
Cytotoxic Effects
Research indicates that this compound exhibits cytotoxic effects on various cancer cell lines. It has been shown to induce apoptosis and inhibit cell proliferation in these cells. In particular, studies have demonstrated its effectiveness against prostate cancer cell lines (PC-3), where it displayed significant inhibition .
Pharmacological Studies
In pharmacological evaluations, this compound has been investigated for its potential anti-cancer properties. In vitro studies have shown that it can effectively inhibit the activity of several tyrosine kinases beyond c-Met, including c-Kit and Flt-3 .
Case Studies and Experimental Data
- Cytotoxicity Screening : In a study involving 47 new thiazole derivatives, several compounds were tested for their cytotoxicity against six tumor cell lines. Among these compounds, derivatives similar to this compound showed promising results with high inhibition rates against c-Met kinase .
- Inhibition Assays : The compound was evaluated for its inhibitory effects on tyrosine kinases such as c-Kit and VEGFR-2. The results indicated that certain derivatives exhibited potent inhibitory activity comparable to known inhibitors in clinical use .
- Pharmacokinetics : In silico studies suggest that derivatives of this compound possess favorable pharmacokinetic properties indicating good bioavailability and stability over time .
Summary of Biological Activities
Q & A
Basic Research Questions
Q. What synthetic strategies are effective for preparing N-(6-methyl-4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)-3-(p-tolylthio)propanamide?
- Methodological Answer : The compound can be synthesized via a two-step approach:
Thioether Formation : React 3-chloropropanoyl chloride with p-tolylthiol in ethanol under reflux with KOH as a base for 5 hours to form 3-(p-tolylthio)propanoyl chloride .
Amide Coupling : Condense the intermediate with 6-methyl-4,5,6,7-tetrahydrobenzo[d]thiazol-2-amine in DMF using LiH as a base at 60–80°C for 3–5 hours. Yield optimization (up to 75%) requires strict anhydrous conditions .
Q. Which analytical techniques are critical for confirming the compound’s structural integrity?
- Methodological Answer :
- 1H/13C NMR : Assign peaks for the tetrahydrobenzo[d]thiazole protons (δ 1.5–3.0 ppm, methylene/methyl groups) and the p-tolyl aromatic protons (δ 7.1–7.3 ppm) .
- IR Spectroscopy : Confirm the amide C=O stretch (1650–1700 cm⁻¹) and thioether C-S bond (600–700 cm⁻¹) .
- Mass Spectrometry : Validate the molecular ion peak (e.g., m/z 385 for [M+H]+) .
Q. What are the stability considerations for this compound under experimental storage?
- Methodological Answer : Conduct accelerated stability studies at pH 3–9, 40°C, and UV light exposure. Lyophilization in amber vials with desiccants maintains >95% purity (HPLC) for 6 months at -20°C .
Advanced Research Questions
Q. How can researchers resolve contradictions in biological activity data across cancer models?
- Methodological Answer :
- Assay Standardization : Use consistent cell lines (e.g., A549, MCF-7) and exposure times (48–72 hours) for MTT assays .
- Metabolite Profiling : Perform LC-MS/MS to identify active/inactive metabolites in hepatic microsomes .
- Dose-Response Validation : Test concentrations from 1 nM–100 µM to rule out off-target effects at high doses .
Q. What strategies enhance target selectivity in tyrosine kinase inhibition?
- Methodological Answer :
- SAR Studies : Introduce electron-withdrawing groups (e.g., -NO2, -CF3) to the p-tolyl ring to improve EGFR binding affinity. Docking simulations (AutoDock Vina) guide rational substitutions .
- Kinase Profiling : Screen against a panel of 50 kinases at 10 µM; follow up with IC50 determinations for hits showing >50% inhibition .
Q. How can pharmacokinetic properties be optimized for in vivo efficacy?
- Methodological Answer :
- Prodrug Design : Protect the amide with a tert-butyloxycarbonyl (t-Boc) group to enhance intestinal absorption .
- Nanoformulation : Encapsulate in PEGylated liposomes (100 nm size, ζ-potential ±30 mV) to prolong half-life. Monitor plasma levels via LC-MS/MS at 0.5–24 hours post-IV administration in rodents .
Q. What computational methods predict interactions with biological targets?
- Methodological Answer :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
